2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide
Description
The compound 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide features a benzofuropyrimidine core linked via a sulfanyl bridge to an acetamide group substituted with a 4-ethylphenyl moiety. This structure combines a heterocyclic aromatic system with a lipophilic aryl group, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-13-7-9-14(10-8-13)23-17(24)11-26-20-19-18(21-12-22-20)15-5-3-4-6-16(15)25-19/h3-10,12H,2,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTKGJPMPZIKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the sulfanyl group and subsequent acetamide formation. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Benzofuropyrimidine Derivatives
- 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide (): Substitution: 2-ethoxyphenyl group instead of 4-ethylphenyl.
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide ():
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide ():
Non-Benzofuropyrimidine Derivatives
Physicochemical Properties
*Estimated based on analogs; †Range inferred from substituent contributions; ‡Data from .
Key observations:
- The benzofuropyrimidine core contributes to moderate lipophilicity (XLogP3 ~3.8), comparable to triazole-based VUAA1.
- Trifluoromethoxy substitution increases molecular weight without significantly altering XLogP3, suggesting balanced lipophilicity for membrane permeability .
Biological Activity
The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide is a member of the benzofuro[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuro[3,2-d]pyrimidine core linked to a 4-ethylphenylacetamide moiety. The molecular formula is with a molecular weight of approximately 345.43 g/mol. This unique structure is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.43 g/mol |
| IUPAC Name | 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The benzofuro[3,2-d]pyrimidine core can modulate the activity of various enzymes and receptors, leading to significant pharmacological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurochemical signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
Case Study : A study conducted by researchers demonstrated that the compound had an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin in MCF-7 breast cancer cells, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.50 µg/mL |
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound. In animal models, it has shown effectiveness in reducing seizure frequency and severity.
Structure-Activity Relationship (SAR)
The structural components of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide play a crucial role in its biological activity. Variations in substituents on the benzofuro and acetamide moieties can significantly alter potency and selectivity.
Key Findings:
- Substituent Effects : The presence of electron-donating groups enhances activity against specific targets.
- Core Modifications : Alterations to the benzofuro core can lead to changes in enzyme binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
